molecular formula C11H11BrN2O2 B2631540 Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate CAS No. 2092501-54-5

Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate

Cat. No. B2631540
CAS RN: 2092501-54-5
M. Wt: 283.125
InChI Key: CVCLOOCQYZSIMR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate is a chemical compound with the CAS Number: 2092501-54-5 . It has a molecular weight of 283.12 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 .


Chemical Reactions Analysis

Indole derivatives, including this compound, have been the subject of various chemical reactions . They are important types of molecules and natural products that show various biologically vital properties .


Physical And Chemical Properties Analysis

This compound has a melting point of 172-173°C .

Scientific Research Applications

  • Synthesis of Antibacterial Compounds :

    • Researchers have synthesized various compounds from ethyl 2-amino-6-bromo-1H-indole-3-carboxylate, showing significant antibacterial activity. These compounds include ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate and its derivatives, which were established based on analytical and spectral data (Mir & Mulwad, 2009).
  • Development of Highly Diversified Pyrimido[1,2-a]indoles :

    • A three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates has been described for the synthesis of highly diversified pyrimido[1,2-a]indoles. This process features sequential Sonogashira and [3+3] cyclocondensation reactions (Gupta et al., 2011).
  • Antiviral Applications :

    • Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates and its derivatives have been synthesized and evaluated for their in vitro antiviral activities, specifically against influenza A3 virus and respiratory syncytial virus (RSV). Certain compounds exhibited comparable antiviral activity to known drugs like admantadine (Ping, 2006).
  • Potential Glycine Site Antagonists :

    • Ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate has been synthesized as an intermediate in the preparation of potential glycine site N-metyhl-D-aspartate receptor antagonists. This novel synthesis approach could contribute to the development of new therapeutic agents (Fabio & Pentassuglia, 1998).
  • Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin :

    • Research has led to the synthesis of deaza-analogues of the bis-indole alkaloid topsentin, using this compound. Although these analogues showed moderate activity against certain cancer cell lines, they generally displayed no significant anticancer activity (Carbone et al., 2013).
  • Anti-Hepatitis B Virus Activities :

    • Certain ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates exhibited significant anti-hepatitis B virus (HBV) activities, with some compounds showing greater inhibition on replication of HBV DNA than other evaluated compounds including lamivudine (Chai et al., 2006).

Safety and Hazards

The safety information for Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for Ethyl 2-amino-6-bromo-1H-indole-3-carboxylate and similar compounds involve further exploration of their biological activities. Indole derivatives have shown promise in the treatment of various disorders, including cancer and microbial infections . As such, they continue to be a significant focus in the field of chemistry and pharmacology .

properties

IUPAC Name

ethyl 2-amino-6-bromo-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCLOOCQYZSIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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